molecular formula C26H25NO4 B2983179 3-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methyl-2-phenylbutanoic acid CAS No. 2137687-50-2

3-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methyl-2-phenylbutanoic acid

Cat. No.: B2983179
CAS No.: 2137687-50-2
M. Wt: 415.489
InChI Key: RFFHDMSVOGQLQI-UHFFFAOYSA-N
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Description

“3-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methyl-2-phenylbutanoic acid” is a complex organic compound. It is related to the family of fluorenylmethyloxycarbonyl (Fmoc) protected amino acids, which are commonly used in peptide synthesis . The Fmoc group is a type of protecting group used in the synthesis of peptides, which protects the amine functionality during peptide bond formation .


Molecular Structure Analysis

The molecular structure of this compound can be deduced from its name. It contains a fluorenyl group (a polycyclic aromatic group derived from fluorene), a carbonyl group (C=O), an amino group (NH2), a methyl group (CH3), and a phenyl group (a ring of 6 carbon atoms, C6H5). The exact structure would need to be confirmed by techniques such as NMR or X-ray crystallography .

Scientific Research Applications

Synthesis Applications

3-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methyl-2-phenylbutanoic acid, commonly referred to through its derivative name fluoren-9-ylmethoxycarbonyl (Fmoc), is a significant compound in the synthesis of peptides. Its utility is primarily attributed to the protection of hydroxy-groups, allowing for selective reactions in complex organic syntheses. The Fmoc group protects hydroxy-groups in conjunction with various acid- and base-labile protecting groups. This protection is crucial for the synthesis of complex molecules, such as oligonucleotides and peptides, highlighting its versatility and efficiency in synthetic organic chemistry (Gioeli & Chattopadhyaya, 1982).

Solid Phase Peptide Synthesis (SPPS)

The Fmoc strategy has revolutionized solid phase peptide synthesis (SPPS), offering an orthogonal approach to peptide assembly. This strategy allows for the assembly of biologically active peptides and small proteins under a variety of conditions, demonstrating the method's adaptability and efficiency. The introduction of various solid supports, linkages, and side chain protecting groups, alongside improved understanding of solvation conditions, has significantly enhanced the capability of Fmoc SPPS. These advances underscore the importance of this compound in bioorganic chemistry, enabling the synthesis of complex peptides and proteins with high yield and purity (Fields & Noble, 2009).

Structural and Supramolecular Studies

In recent years, the structural and supramolecular aspects of Fmoc-protected amino acids have gained attention, particularly in the context of biomaterials and therapeutics. A systematic understanding of noncovalent interactions and supramolecular synthon patterns in crystal structures of amino acids with the Fmoc moiety is crucial for the design and development of novel hydrogelators and biomaterials. This area of research emphasizes the role of this compound in elucidating fundamental principles of molecular recognition, which are essential for the advancement of biomedical research and material science (Bojarska et al., 2020).

Fluorescence Sensing and Biological Imaging

The compound's derivatives also find applications in fluorescence sensing and biological imaging, demonstrating its versatility beyond synthetic applications. Fluorescent Zn(II) sensors based on the Zinpyr family, for instance, utilize structural elements derived from this compound. These sensors exhibit significant fluorescence turn-on in the presence of Zn(II) ions, highlighting the compound's utility in developing sensitive and selective probes for biological and chemical analyses. Such applications underscore the potential of this compound in the creation of advanced materials for sensing and imaging in biological systems (Nolan et al., 2006).

Properties

IUPAC Name

3-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methyl-2-phenylbutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25NO4/c1-26(2,23(24(28)29)17-10-4-3-5-11-17)27-25(30)31-16-22-20-14-8-6-12-18(20)19-13-7-9-15-21(19)22/h3-15,22-23H,16H2,1-2H3,(H,27,30)(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFFHDMSVOGQLQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(C1=CC=CC=C1)C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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